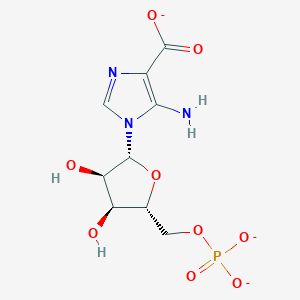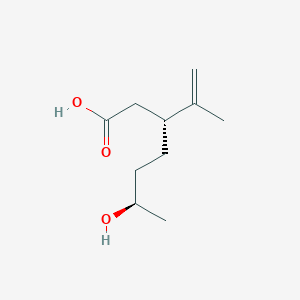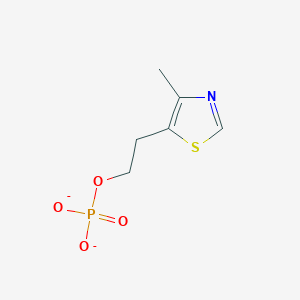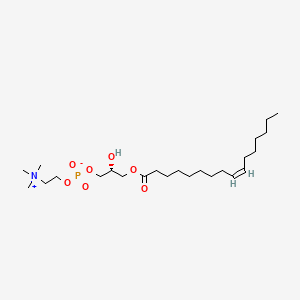
2-amino-4H-chromene-3-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
2-Amino-4H-chromene-3-carbonitriles have been synthesized through multiple approaches, including one-pot multicomponent reactions, organocatalyzed synthesis, and electrocatalytic multicomponent assembling. For instance, Sharma et al. (2015) synthesized a closely related compound, 2-amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, through a one-pot multicomponent reaction, highlighting the efficiency of this method in achieving excellent yields (Sharma et al., 2015). Additionally, Vafajoo et al. (2014) reported the synthesis of 2-amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives through an electrocatalytic process, demonstrating a mild and efficient procedure (Vafajoo et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-amino-4H-chromene-3-carbonitriles has been extensively studied through X-ray diffraction techniques. Sharma et al. (2015) provided detailed insights into the crystal structure of a derivative, revealing monoclinic crystals stabilized by various hydrogen bonds and π···π interactions (Sharma et al., 2015). Such structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions and Properties
2-Amino-4H-chromene-3-carbonitriles participate in various chemical reactions, including catalyst-tuned reactions and multicomponent reactions. Yin et al. (2013) described the selective synthesis of cyano-functionalized 2-aryl-4H-chromenes and 2-amino-4H-chromene-3-carbonitriles, showcasing the compound's versatility in organic synthesis (Yin et al., 2013).
Physical Properties Analysis
The physical properties of 2-amino-4H-chromene-3-carbonitriles, including their crystal structures and phase behaviors, have been characterized. Studies have revealed that these compounds crystallize in various space groups, exhibiting diverse morphologies and solid-state properties, which are influenced by the specific substituents on the chromene ring.
Chemical Properties Analysis
The chemical properties of 2-amino-4H-chromene-3-carbonitriles, such as reactivity, electrophilic and nucleophilic sites, and potential for forming hydrogen bonds, are dictated by their molecular structure. Sridevi et al. (2012) performed a comprehensive analysis of the vibrational, electronic, NMR, and reactivity aspects of 2-amino-4H-chromene-3-carbonitrile, providing insights into its high reactivity and nonlinear optical activity (Sridevi et al., 2012).
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis 2-Amino-4H-chromene-3-carbonitriles are synthesized using enantioselective conjugate addition. This synthesis yields medicinally significant derivatives with moderate to good enantioselectivities and yields (Koz et al., 2016).
Electrocatalytic Multicomponent Assembling An electrocatalytic multicomponent chain transformation assembles 2-amino-4H-chromene-3-carbonitrile derivatives in excellent yields, highlighting their efficient synthesis under mild conditions (Vafajoo et al., 2014).
Simple Synthesis in Water Medium A simple and efficient synthesis method for substituted 2-amino-4H-chromene-3-carbonitriles has been developed using a one-pot, three-component reaction in the presence of sodium carbonate solution (Thanh et al., 2018).
Catalyst-Tuned Selective Synthesis Selective synthesis of cyano-functionalized 2-aryl-4H-chromenes and 2-amino-4H-chromene-3-carbonitriles is achieved by adjusting catalysts, demonstrating the versatility of this compound in organic synthesis (Yin et al., 2013).
Organocatalyzed Synthesis Organocatalytic methods have been employed to synthesize 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, indicating the potential for enantioselective synthesis in medicinal chemistry applications (Ding & Zhao, 2010).
Green Chemistry Approach The synthesis of substituted chromenes using Rochelle salt as a novel green catalyst showcases the application of 2-amino-4H-chromene-3-carbonitriles in eco-friendly chemical processes (El-Maghraby, 2014).
Crystal Structure Analysis X-ray diffraction techniques have been used to determine the crystal structures of certain this compound compounds, contributing to the understanding of their physical and chemical properties (Sharma et al., 2015).
Antimicrobial Activity Some derivatives of this compound have been shown to exhibit antimicrobial effects against pathogenic strains, suggesting their potential use in developing new antibacterial drugs (Moshafi et al., 2016).
Electrochemical Sensor Applications this compound has been used in the development of a novel electrochemical sensor for hydrazine, highlighting its potential application in environmental monitoring and diagnostics (Taei et al., 2017).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 2-amino-4H-chromene-3-carbonitrile is the tubulin protein . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
This compound interacts with its target by binding within the colchicine binding site of the tubulin protein . This interaction results in the inhibition of tubulin polymerization, disrupting the formation of microtubules, which are essential for cell division .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the microtubule dynamics within the cell . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics. This disruption can lead to cell cycle arrest and apoptosis , particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound derivatives has been achieved under environmentally friendly conditions, using a multicomponent reaction under mild conditions in water as a green solvent . .
Eigenschaften
IUPAC Name |
2-amino-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-4H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJFGBZDIJBSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-benzoyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1261730.png)





![(3R,4S,5S,6R)-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B1261744.png)
![4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1261745.png)

